Stéarate de plomb dibasique

Vue d'ensemble

Description

Dioxobis(stearato)dilead, also known as Dibasic Lead Stearate, is an organic lead compound . It was identified as a Substance of Very High Concern (SVHC) according to Article 57 © as it is classified in Annex VI, part 3, Table 3.1 of Regulation (EC) No 1272/2008 as toxic . It is used as a stabilizer for plastics and rubber processing, in extreme-pressure lubricants, and as a drier in varnishes .

Physical And Chemical Properties Analysis

Dioxobis(stearato)dilead is a white powder with a slight fatty odor . More detailed physical and chemical properties are not available from the current resources.Applications De Recherche Scientifique

Analyse Structurale

Le stéarate de plomb dibasique a été utilisé dans l'étude de la cristallographie . La diffraction des rayons X et les techniques d'ondes stationnaires des rayons X ont été utilisées pour étudier la structure du film de stéarate de plomb . Cela fournit des informations précieuses sur les propriétés structurales du composé, qui peuvent être utiles dans diverses applications scientifiques et industrielles.

Conservation Artistique

Dans le domaine de la conservation artistique, le stéarate de plomb joue un rôle important. Il se forme lorsque des pigments contenant des métaux lourds, tels que le blanc de plomb et le jaune de plomb-étain, réagissent avec les acides gras du milieu liant des peintures à l'huile . Cette réaction entraîne la formation de savons qui peuvent endommager l'intégrité de l'œuvre d'art . Comprendre ce processus est crucial pour conserver et restaurer des œuvres d'art précieuses.

Stabilisation des Polymères

Le stéarate de plomb est utilisé comme stabilisateur dans les polymères vinyliques . Il contribue à prévenir la dégradation du polymère pendant le traitement et l'utilisation, améliorant ainsi la durabilité et la durée de vie du produit final .

Inhibition de la Corrosion

Ce composé est également utilisé comme inhibiteur de corrosion dans les produits pétroliers . Il forme une couche protectrice à la surface du métal, l'empêchant de réagir avec des substances corrosives .

Séchage des Peintures

Le stéarate de plomb est utilisé comme siccatif dans les peintures à l'huile et les vernis . Il accélère les processus de polymérisation et d'oxydation, réduisant ainsi le temps de séchage

Safety and Hazards

Dioxobis(stearato)dilead is classified as toxic for reproduction, Category 1A, (H360D “May damage the unborn child”) and was therefore included in the Candidate List for authorization . Dust may form an explosive mixture with air; it should be kept away from high heat and sources of ignition . It is incompatible with oxidizers (chlorates, nitrates, peroxides, permanganates, perchlorates, chlorine, bromine, fluorine, etc.); contact may cause fires or explosions .

Orientations Futures

Dioxobis(stearato)dilead was identified as a Substance of Very High Concern (SVHC) and is subject to authorization . The European Chemicals Agency (ECHA) is required to regularly prioritize the substances from the Candidate List and to submit to the European Commission recommendations of substances that should be subject to authorization . This suggests that the use and management of Dioxobis(stearato)dilead will be under strict regulation and scrutiny in the future.

Mécanisme D'action

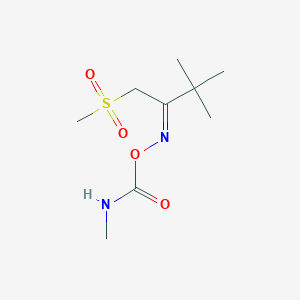

Dibasic lead stearate, also known as Dioxobis(stearato)dilead, is an organic lead compound with the chemical formula C36H70O6Pb2 . It is a white powder with a slight fatty odor and is classified as a metallic soap .

Target of Action

Dibasic lead stearate primarily targets polyvinyl chloride (PVC) materials . It acts as a stabilizer, preventing the decomposition of PVC during processing .

Mode of Action

The compound interacts with PVC by binding to the polymer chains, thereby preventing their breakdown under heat or light exposure . This interaction enhances the thermal stability of PVC, allowing it to maintain its structure and properties even at high temperatures .

Biochemical Pathways

By acting as a stabilizer, it helps maintain the integrity of the polymer chains, thereby preserving the material’s physical and chemical properties .

Pharmacokinetics

It’s important to note that the compound is slightly soluble in water and soluble in hot ethanol , which may influence its distribution and elimination in an industrial setting.

Result of Action

The primary result of dibasic lead stearate’s action is the enhanced stability of PVC materials . This leads to improved product lifespan and performance, particularly in terms of resistance to heat and light .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of dibasic lead stearate. For instance, the compound’s stability can be affected by temperature, as it remains stable at temperatures above 200°C . Additionally, the compound should be stored in a dry, well-ventilated area away from heat sources to maintain its efficacy and stability.

Analyse Biochimique

Biochemical Properties

Dibasic lead stearate is a basic lead soap of commercial stearic acid . It is a versatile combined lubricant and heat stabilizer for PVC

Cellular Effects

It is known that lead compounds can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that lead compounds can interact with various biomolecules, potentially leading to changes in gene expression .

Metabolic Pathways

It is known that lead compounds can interact with various enzymes and cofactors .

Transport and Distribution

It is known that lead compounds can interact with various transporters and binding proteins .

Propriétés

InChI |

InChI=1S/C18H36O2.Pb/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUFRYFLRFLSOM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].[Pb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35O2Pb- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powdery white solid with a slight fatty odor. Sinks in water. (USCG, 1999) | |

| Record name | LEAD STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 450 °F (USCG, 1999) | |

| Record name | LEAD STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.34 to 1.4 (USCG, 1999) | |

| Record name | LEAD STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1072-35-1; 7428-48-0; 56189-09-4; 52652-59-2(replacedby56189-09-4), 56189-09-4 | |

| Record name | LEAD STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead, bis(octadecanoato)dioxodi- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056189094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead, bis(octadecanoato)dioxodi- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dioxobis(stearato)dilead | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

240.3 °F (USCG, 1999) | |

| Record name | LEAD STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.